molecular formula C13H21NO2 B2863358 1-(4-Cyclobutylidenepiperidin-1-yl)-2-ethoxyethanone CAS No. 2319804-78-7

1-(4-Cyclobutylidenepiperidin-1-yl)-2-ethoxyethanone

Cat. No.: B2863358
CAS No.: 2319804-78-7
M. Wt: 223.316
InChI Key: FFYCMOMWHFABQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyclobutylidenepiperidin-1-yl)-2-ethoxyethanone, also known as ABT-594, is a synthetic compound that acts as a potent analgesic, or painkiller. It has been the subject of extensive scientific research due to its potential therapeutic applications.

Scientific Research Applications

1-(4-Cyclobutylidenepiperidin-1-yl)-2-ethoxyethanone has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to be a potent analgesic, with a mechanism of action that is distinct from other painkillers. This compound has also been studied for its potential use in treating addiction, as it has been found to reduce drug-seeking behavior in animal models.

Mechanism of Action

1-(4-Cyclobutylidenepiperidin-1-yl)-2-ethoxyethanone acts on a specific type of receptor in the nervous system called the alpha-7 nicotinic acetylcholine receptor. When this compound binds to this receptor, it activates a series of biochemical pathways that ultimately result in the inhibition of pain signals. This mechanism of action is distinct from other painkillers, such as opioids, and may offer advantages in terms of reduced side effects and lower risk of addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and still being studied. In addition to its analgesic effects, this compound has been found to affect several other physiological processes, including inflammation, immune function, and cognitive function. These effects are likely mediated through the activation of the alpha-7 nicotinic acetylcholine receptor.

Advantages and Limitations for Lab Experiments

1-(4-Cyclobutylidenepiperidin-1-yl)-2-ethoxyethanone offers several advantages for use in lab experiments. Its potency and specificity make it a valuable tool for studying the alpha-7 nicotinic acetylcholine receptor and its associated pathways. However, its complex mechanism of action and potential effects on other physiological processes make it important to use caution and carefully control experimental conditions when using this compound.

Future Directions

There are several potential future directions for research on 1-(4-Cyclobutylidenepiperidin-1-yl)-2-ethoxyethanone. One area of interest is its potential use in treating addiction, particularly for opioids and nicotine. Another area of interest is its potential use in treating chronic pain, which remains a significant medical challenge. Further research is also needed to better understand the biochemical and physiological effects of this compound and its mechanism of action.

Synthesis Methods

The synthesis of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-ethoxyethanone involves several steps, including the reaction of cyclobutanone with piperidine, followed by the reaction of the resulting product with ethyl chloroacetate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The purity of the final product is critical for its use in scientific research.

Properties

IUPAC Name

1-(4-cyclobutylidenepiperidin-1-yl)-2-ethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-2-16-10-13(15)14-8-6-12(7-9-14)11-4-3-5-11/h2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYCMOMWHFABQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(=C2CCC2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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